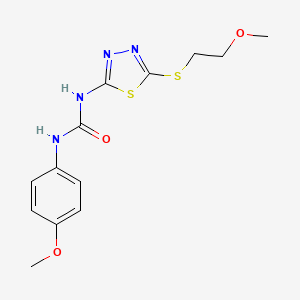

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea

Description

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea (referred to as Compound 8b in ) is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methoxyethyl thioether group at the 5-position and a 4-methoxyphenylurea moiety at the 2-position. Its synthesis involves refluxing precursor compounds in ethanol, followed by purification via recrystallization and confirmation of purity (>97%) using RP-HPLC (retention time: 19.68 min) .

Properties

IUPAC Name |

1-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S2/c1-19-7-8-21-13-17-16-12(22-13)15-11(18)14-9-3-5-10(20-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBUHQAGGFSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions to form the thiadiazole core. Subsequent steps include the introduction of the methoxyethylthio group through nucleophilic substitution reactions and the attachment of the methoxyphenylurea moiety via urea formation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiadiazole ring or other functional groups.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the urea linkage and formation of corresponding amines and carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives like 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains:

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole Derivative A | Moderate against Gram-positive bacteria | Pintilie et al. |

| Thiadiazole Derivative B | Effective against Escherichia coli | Pintilie et al. |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. Thiadiazole derivatives have shown cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| U937 (leukemia) | 12 |

These findings suggest that the compound could be developed further as a potential anticancer agent.

Urease Inhibition

Urease inhibitors are crucial in treating conditions related to urease activity. This compound has shown promising urease inhibitory activity with IC50 values ranging from 0.87 µM to 8.32 µM, indicating significant potential for therapeutic applications in managing urease-related disorders.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are known to possess properties that can control agricultural pests and diseases:

- Pesticidal Activity : Research indicates that compounds similar to this one can effectively manage insect pests and plant diseases.

| Application Type | Effectiveness |

|---|---|

| Insecticides | Effective against various pests |

| Fungicides | Potential for controlling fungal diseases |

Environmental Applications

Thiadiazole compounds are also being investigated for their roles in environmental science, particularly in bioremediation processes. Their ability to interact with various biological systems makes them suitable candidates for developing environmentally friendly solutions to combat soil and water pollution.

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

- Antimicrobial Efficacy : Pintilie et al. evaluated various thiadiazole derivatives against bacterial strains, reporting promising results for those containing the thiadiazole moiety.

- Cytotoxicity Assessment : A comparative analysis showed that certain derivatives exhibited potent cytotoxic effects on cancer cell lines, with the most potent derivative having an IC50 value of 15 µM against MCF-7 cells.

- Mechanism of Action : Molecular docking studies suggest that the presence of the thiadiazole ring enhances binding affinity to biological targets, which may explain the observed biological activities.

Mechanism of Action

The mechanism of action of 1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on formula C20H18F2N6O3S2.

Key Observations:

- Substituent Impact on Melting Points: Bulky substituents (e.g., nitroquinazoline in 8e , furopyrimidine in 49 ) increase melting points due to enhanced molecular stacking and rigidity. The target compound (8b) likely has a lower melting point, similar to other fluconazole-based analogs (~145–160°C) .

Biological Activity

1-(5-((2-Methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring linked to a urea moiety, which is known for its pharmacological potential. The presence of the sulfur atom in the thiadiazole enhances lipophilicity, facilitating cellular membrane penetration and biological activity .

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiadiazole derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound A | S. aureus | Strong |

| Compound B | E. coli | Moderate |

| This compound | Various | Pending |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. One investigation highlighted that compounds with a similar scaffold exhibited cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The mechanism of action often involves apoptosis induction through oxidative stress pathways .

A structure–activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring can significantly enhance anticancer activity. For example, a derivative with a specific substitution pattern showed an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line .

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

- Urease Inhibition : A recent study focused on the urease inhibitory activity of thiadiazole derivatives. The compound demonstrated significant inhibition with an IC50 value of 0.87 µM, indicating its potential use in managing conditions related to urease-positive microorganisms .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that some derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-((2-methoxyethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea?

Methodological Answer: The synthesis typically involves coupling a thiadiazole-thioether intermediate with a substituted phenylurea. Key steps include:

- Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃ or H₂SO₄) .

- Thioether Introduction : Reacting 5-mercapto-1,3,4-thiadiazole with 2-methoxyethyl halides in polar aprotic solvents (e.g., DMF) using bases like triethylamine to neutralize HX byproducts .

- Urea Coupling : Treating the thiadiazole intermediate with 4-methoxyphenyl isocyanate in anhydrous dichloromethane or toluene under reflux, with rigorous exclusion of moisture .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial Screening : Use agar diffusion (e.g., Staphylococcus aureus, Candida albicans) at 50–200 µg/mL, noting thiadiazole derivatives’ activity against Gram-positive bacteria .

- Enzyme Inhibition : Test against kinases or phosphatases (e.g., FLT3) via fluorescence-based assays, given the urea moiety’s hydrogen-bonding capacity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across analogs?

Methodological Answer: Contradictions often arise from substituent effects. To address this:

- SAR Analysis : Systematically vary substituents (e.g., replace 4-methoxyphenyl with 3,4-dimethoxyphenyl) and compare IC₅₀ values .

- Solubility Studies : Measure logP (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability discrepancies .

- Crystallographic Comparison : Overlay X-ray structures to identify steric or electronic differences impacting target binding .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

Methodological Answer: Leverage in silico tools:

- Docking Simulations : Use AutoDock Vina to model interactions with FLT3 or cytochrome P450 enzymes, focusing on urea hydrogen bonds and thioether lipophilicity .

- ADMET Prediction : Employ SwissADME to assess bioavailability (e.g., topological polar surface area >140 Ų may limit absorption) .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in bilayer membranes, noting methoxy group hydration .

Q. How should researchers design experiments to probe the thiadiazole-urea scaffold’s stability?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13). Monitor via HPLC for decomposition products (e.g., hydrolysis of urea to amines) .

- Kinetic Analysis : Determine activation energy (Eₐ) for thermal decomposition using DSC/TGA .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and profile metabolites via LC-MS/MS, focusing on S-oxidation of the thioether .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.